![molecular formula C17H24N4O3S2 B2403744 4-({4-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether CAS No. 672950-64-0](/img/structure/B2403744.png)
4-({4-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether is a complex organic compound known for its broad utility in various fields such as chemistry, biology, medicine, and industry. This compound contains several functional groups, including a triazole, piperidine, sulfonyl, and ether, which contribute to its diverse chemical reactivity and application potential.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether is used as a building block in the synthesis of more complex molecules due to its multiple functional groups.
Biology: In biological research, it serves as a probe in studying enzyme activities and protein-ligand interactions owing to its bioactive triazole and sulfonyl groups.
Medicine: Medically, derivatives of this compound are explored for their potential in developing new pharmaceuticals, especially those targeting microbial infections and inflammatory diseases.
Industry: Industrially, this compound is involved in the manufacture of advanced materials and specialty chemicals due to its stable and reactive nature.
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been shown to interact with various receptors and enzymes in the body, influencing cellular processes .
Mode of Action
The exact mode of action of the compound is currently unknown. It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways. The specific pathways and their downstream effects are currently under investigation .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that the compound may have neuroprotective and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether typically involves multiple steps:
Formation of the Triazole Ring: : Starting with an appropriate hydrazine derivative and an alkyl nitrile, a 1,2,4-triazole is formed via cyclization.
Introduction of the Piperidine Moiety: : The triazole is then reacted with piperidine through nucleophilic substitution under controlled temperatures and pH conditions.
Sulfonylation: : The resulting compound undergoes sulfonylation using a sulfonyl chloride reagent in the presence of a base to introduce the sulfonyl group.
Ether Formation: : Finally, the phenyl ring is linked to the methyl ether group through an etherification reaction using appropriate alkylation methods.
Industrial Production Methods: For industrial-scale production, the synthesis is optimized for high yield and purity. Common strategies include:
Batch and Continuous Flow Reactions: : Utilizing controlled reactors for optimal temperature, pressure, and reagent concentration.
Catalyst Utilization: : Employing catalysts to enhance reaction rates and selectivity.
Purification: : Utilizing crystallization, distillation, and chromatography techniques to achieve desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 4-({4-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether undergoes various reactions such as:
Oxidation: : The sulfur-containing group can be oxidized to a sulfoxide or sulfone.
Reduction: : The nitro groups in the triazole ring can be reduced to amines.
Substitution: : Halogenated derivatives can undergo substitution reactions.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: : Alkyl halides, aryl halides.
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amino derivatives.
Substitution Products: : Alkyl or aryl-substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Compared to other triazole-containing compounds, 4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether exhibits unique stability and reactivity due to its specific substituents.
Similar Compounds:4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole derivatives: : Similar in their triazole core but differ in peripheral substituents.
Piperidine derivatives: : Vary in their ring substituents and functional groups attached to the nitrogen atom.
Sulfonyl-substituted phenyl compounds: : Different sulfonyl group configurations and additional substituents on the phenyl ring.
This compound stands out due to its unique combination of these functional groups, providing a versatile tool for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
4-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S2/c1-4-21-16(18-19-17(21)25-3)13-9-11-20(12-10-13)26(22,23)15-7-5-14(24-2)6-8-15/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGBBCJVHVBVMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2403661.png)

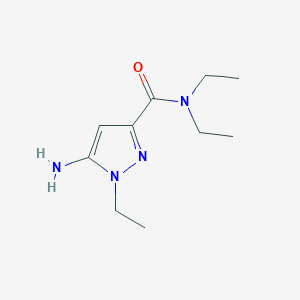
![N-[(1-Hydroxycyclohexyl)methyl]-N-(pyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2403665.png)
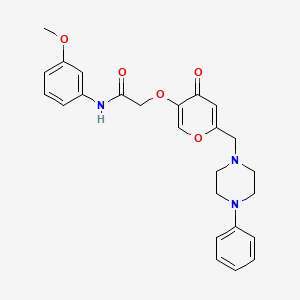
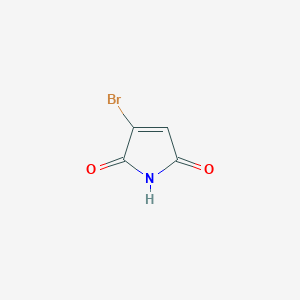
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B2403669.png)
![N-(4-butylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403671.png)
![4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2403672.png)
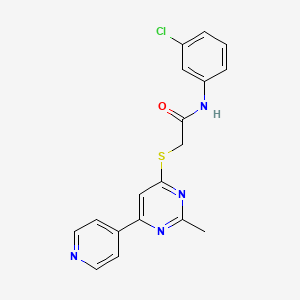
![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)
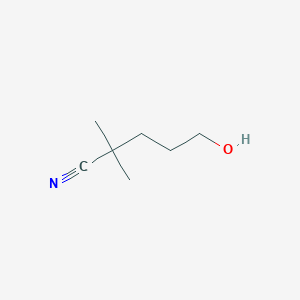
acetate](/img/structure/B2403682.png)
![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)
